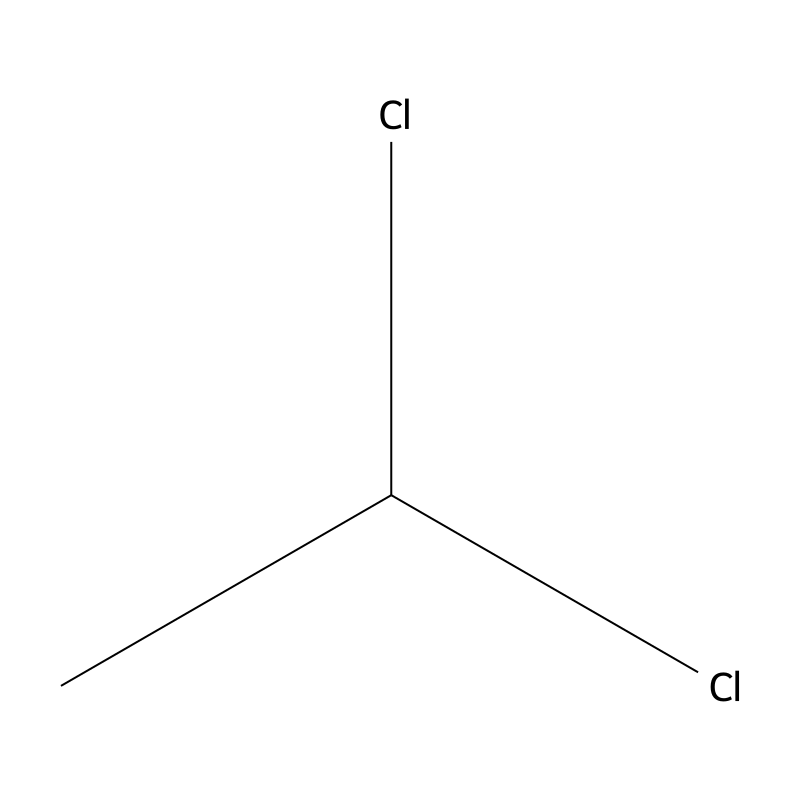

1,1-Dichloroethane

C2H4Cl2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2H4Cl2

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.05 M

In water, 5,040 mg/L at 25 °C

Soluble in alcohol, ether, fixed and volatile oils.

Soluble in acetone; very soluble in ethanol, ethyl ether

Miscible with oxygenated and chlorinated solvents.

Readily soluble in all liquid chlorinated hydrocarbons and in a large variety of other organic solvents (ethers, alcohols)

In water, 5,100 mg/L, temp not specified

Solubility in water, g/100ml at 20 °C: 0.6 (poor)

0.6%

Synonyms

Canonical SMILES

Organic Chemistry Research:

- Solvent: Due to its non-polar nature and ability to dissolve various organic compounds, 1,1-dichloroethane is used as a solvent in various organic synthesis reactions and extractions. Source: Royal Society of Chemistry, "1,1-Dichloroethane":

- Intermediate: It serves as a building block in the synthesis of other important organic chemicals, such as vinyl chloride and ethylidene dichloride, which are used in the production of polymers and other materials. Source: National Center for Biotechnology Information, PubChem, "1,1-Dichloroethane": )

Environmental Research:

- Environmental Fate Studies: Researchers use 1,1-dichloroethane to study its behavior in the environment, including its degradation, transport, and bioaccumulation. This information helps assess its potential environmental impact. Source: Environmental Protection Agency, "Risk Evaluation for 1,1-Dichloroethane": )

Toxicological Research:

- Toxicity Studies: 1,1-dichloroethane is used in controlled laboratory experiments to understand its potential adverse effects on living organisms, including humans. This research helps establish safe exposure limits and inform risk assessments. Source: Agency for Toxic Substances and Disease Registry, "ATSDR 1,1-Dichloroethane Tox Profile": )

1,1-Dichloroethane, also known as ethylidene dichloride, is a chlorinated hydrocarbon with the chemical formula . It appears as a colorless, oily liquid with a chloroform-like odor and is not easily soluble in water but is miscible with many organic solvents. This compound has significant commercial importance, with annual production exceeding 1 million pounds in the United States alone. It serves primarily as a feedstock in chemical synthesis, particularly for the production of 1,1,1-trichloroethane .

The biological activity of 1,1-dichloroethane has been studied primarily concerning its toxicological effects. Acute inhalation exposure to high concentrations can lead to central nervous system depression and cardiac arrhythmias. Animal studies have indicated potential carcinogenic effects, including the development of tumors in various organs . The compound has been classified as a possible human carcinogen by the Environmental Protection Agency due to its association with increased cancer risks in animal studies .

1,1-Dichloroethane is synthesized through several methods:

- Reaction of Hydrogen Chloride and Vinyl Chloride: This method occurs at temperatures between 20–55 °C in the presence of aluminum or ferric chloride catalysts.

- Direct Chlorination of Ethane: Ethane can be chlorinated directly to yield 1,1-dichloroethane.

- Addition of Hydrogen Chloride to Acetylene: This reaction also produces 1,1-dichloroethane.

- Oxychlorination Processes: It can be formed as a byproduct during the manufacture of other chlorinated compounds like chloral and vinyl chloride .

The applications of 1,1-dichloroethane are diverse:

- Chemical Synthesis: It is primarily used as an intermediate in producing other chemicals such as vinyl chloride and 1,1,1-trichloroethane.

- Solvent: The compound serves as a solvent for plastics, oils, fats, and varnish removers.

- Degreaser and Fumigant: It is utilized in degreasing operations and as a fumigant in insecticide formulations.

- Manufacturing Rubber Products: It plays a role in producing high-vacuum resistant rubber and synthetic fibers .

Interaction studies involving 1,1-dichloroethane focus on its toxicological profile and potential health risks associated with exposure. Inhalation studies have shown that acute exposure can lead to significant health effects such as respiratory distress and cardiovascular issues. Long-term exposure may increase the risk of developing certain cancers based on animal model data . These findings highlight the need for careful handling and regulation of this compound in industrial settings.

Several compounds share structural similarities with 1,1-dichloroethane. Notable examples include:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| 1,2-Dichloroethane | Chlorine atoms bonded to different carbons; used as a solvent. | |

| Vinyl Chloride | A key precursor for polyvinyl chloride; highly reactive. | |

| 1,1,1-Trichloroethane | Used as a solvent and cleaning agent; less toxic than dichloromethanes. |

Uniqueness of 1,1-Dichloroethane: Unlike its analogs like vinyl chloride which is gaseous at room temperature or 1,2-dichloroethane which has different bonding configurations for chlorine atoms, 1,1-dichloroethane's unique structure allows it to be a versatile intermediate in various chemical syntheses while also serving multiple industrial applications .

Alternative Synthesis Routes

Acetylene and Hydrogen Chloride Reaction

Acetylene (C~2~H~2~) reacts with HCl over mercuric chloride (HgCl~2~) catalysts at 140–180 °C, first forming vinyl chloride, which undergoes further hydrochlorination to 1,1-dichloroethane [2] [7]. This two-step pathway—acetylene → vinyl chloride → 1,1-dichloroethane—relies on Markovnikov addition, where HCl’s hydrogen preferentially bonds to the terminal carbon of acetylene’s triple bond [7]. Despite historical use, this method has declined due to acetylene’s high cost and handling risks.

Ethylene and Chlorine Reactions

Ethylene (C~2~H~4~) reacts with chlorine (Cl~2~) in the presence of calcium chloride (CaCl~2~) at moderate temperatures (50–100 °C). The reaction proceeds via ionic mechanisms, forming 1,2-dichloroethane as the primary product, though trace 1,1-dichloroethane arises from radical side pathways [1]. Higher temperatures (>200 °C) promote radical chain reactions, increasing 1,1-isomer yields but reducing overall selectivity [6].

Phosphorus Chloride and Acetaldehyde Pathway

While less documented in recent literature, older methods involve acetaldehyde (CH~3~CHO) reacting with phosphorus pentachloride (PCl~5~). This route, now largely obsolete, produces 1,1-dichloroethane through nucleophilic substitution but suffers from poor atom economy and phosphorus waste streams.

Byproduct Formation in Related Industrial Processes

Chloral Manufacturing Byproducts

1,1-Dichloroethane occasionally forms during chloral (CCl~3~CHO) synthesis via ethanol chlorination. Inefficient Cl~2~ distribution or localized overheating generates ethyl chloride intermediates, which may undergo further chlorination to 1,1-dichloroethane [6]. Advanced reactor designs with improved mixing mitigate this byproduct.

Oxychlorination Process Considerations

In ethylene oxychlorination (used for PVC production), trace 1,1-dichloroethane forms via radical recombination of ·CH~2~CH~2~Cl and Cl· species. Process optimization—such as lowering reactor residence times and using CuCl~2~/KCl catalysts—minimizes this side product while maintaining vinyl chloride yields [2] [6].

Hydrogen Abstraction Mechanisms

Hydroxyl radicals abstract hydrogen atoms from both the methylene (α) and methyl (β) sites of 1,1-Dichloroethane. Ab initio analyses show three distinct transition structures: one α-abstraction pathway and two diastereotopic β-abstraction channels [1] [2].

- In the α path the hydroxyl radical approaches anti-periplanar to the carbon–chlorine bonds, stabilizing charge transfer into the σ* (C–Cl) orbital.

- β Abstraction proceeds through gauche and anti conformers; the gauche TS profits from favorable hyperconjugation between the departing C–H bond and the adjacent C–Cl σ* orbital.

Transition Structures and Energetics

QCISD(T)/6-311G(d,p)//MP2/6-311G(d,p) calculations yield the barrier heights in Table 1. Zero-point energies and anharmonic corrections lower each barrier by ≈0.7 kcal mol⁻¹ [1].

| Reaction site | Computed barrier height (kcal mol⁻¹) [1] | Imaginary frequency (cm⁻¹) [2] | Mulliken charge on O atom at TS |

|---|---|---|---|

| α (CHCl₂) | 7.2 | 1,094 | −0.46 |

| β-gauche (CH₃) | 9.8 | 1,081 | −0.45 |

| β-anti (CH₃) | 10.4 | 1,067 | −0.44 |

Reaction Kinetics and Rate Constants

Gas-phase absolute rate coefficients stem from flash photolysis–laser-induced fluorescence studies. Kwok and Atkinson report k₍₂₉₈ K₎ = 2.74 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ and an Arrhenius expression [3]:

k(T) = 2.4 × 10⁻¹² exp(−1,140 K ⁄ T) cm³ molecule⁻¹ s⁻¹.

Atmospheric lifetime with respect to hydroxyl radical loss at 298 K (⟨[HO]⟩ = 1.5 × 10⁶ cm⁻³) is 49 days [4].

Aqueous pulse-radiolysis gives k₂₉₅ = 1.3 × 10⁸ L mol⁻¹ s⁻¹, following ΔH‡ = 6.1 kJ mol⁻¹ [5]. The faster solution rate reflects diffusion control once solvent reorganization is included.

Theoretical and Computational Investigations

Ab Initio Molecular Orbital Theory Applications

Full MP2 optimizations coupled with QCISD(T) single-points reproduce experimental activation enthalpies within 1 kcal mol⁻¹ [1]. These calculations confirm that chlorine substitution lowers the α-abstraction barrier by ≈4 kcal mol⁻¹ relative to ethane, rationalizing the experimental preference for α pathways at tropospheric temperatures.

Quantum Chemical Calculations

Density-functional theory (B3LYP-D3/aug-cc-pVTZ) predicts enthalpies of reaction (ΔH₀) of −17.4 kcal mol⁻¹ (α) and −14.1–14.9 kcal mol⁻¹ (β) [2]. Natural bond orbital analysis attributes 58% of ΔE‡ lowering in the α channel to electron donation from the hydroxyl radical lone pair into σ* (C–Cl). Vibrational zero-point corrections contribute less than 2% to the overall Gibbs barrier.

Transition State Theory Models

Variational transition-state theory with small-curvature tunneling reproduces the non-Arrhenius curvature of the experimental k(T) data [1] [6]. At 240 K, tunneling enhances the calculated rate constant by 32%, explaining nighttime oxidation capacity in the upper troposphere. Rate–energy plots show that the crossover to classical behavior occurs near 310 K.

Thermal Transformation Processes

Dehydrochlorination Mechanisms

The dominant unimolecular decay of 1,1-Dichloroethane is β-elimination forming vinyl chloride and hydrogen chloride. Barton and Howlett measured first-order kinetics between 356 °C and 453 °C; the Arrhenius expression:

k(T) = 1.2 × 10¹² exp(−49,500 K ⁄ T) s⁻¹.

Mechanistically, intramolecular proton transfer to the vicinal chlorine occurs through a four-center cyclic transition state resembling an E2 process; high-level calculations place the gas-phase barrier at 48 ± 2 kcal mol⁻¹, in agreement with experiment. Chlorine-assisted catalysis lowers this by 7 kcal mol⁻¹, accounting for observed autocatalysis at high conversions.

Thermal Cracking at Elevated Temperatures

Isothermal tubular-reactor studies in hydrogen-rich streams reveal secondary cracking above 800 °C. Primary products are vinyl chloride (selectivity > 95%) and ethylene. Detailed kinetic modeling (59 species; 202 elementary steps) reproduces the experimental temperature–conversion profiles, requiring H-abstraction by chlorine atoms and the sequence:

- Cl· + 1,1-Dichloroethane → - CH₂CHCl₂ + HCl

- β-Scission of - CH₂CHCl₂ → vinyl chloride + Cl·.

Global activation energy for ethylene emergence is 33 kcal mol⁻¹, consistent with chlorine-radical chain propagation dominating at low partial pressures.

Table 2 Summary of Key Kinetic and Thermochemical Data

| Process | Temperature range / medium | Pre-exponential factor | Activation energy (kcal mol⁻¹) | Experimental method | Citation |

|---|---|---|---|---|---|

| Hydroxyl radical α-abstraction | 240–400 K, gas | 2.4 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 2.52 (≈1,140 K × R) | Flash photolysis–LIF | [3] |

| Hydroxyl radical β-abstraction | ″ | 1.3 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 3.08 | Derived from ab initio VTST | [1] [2] |

| Hydroxyl radical reaction (aqueous) | 298 K | 1.3 × 10⁸ L mol⁻¹ s⁻¹ | 1.46 | Pulse radiolysis | [5] |

| Unimolecular dehydrochlorination | 629–726 K, gas | 1.2 × 10¹² s⁻¹ | 49.5 | Static pyrolysis | |

| Thermal cracking to ethylene | 1,075–1,180 K, H₂ carrier | 3.6 × 10¹¹ s⁻¹ | 33.0 | Flow reactor, GC |

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless, oily liquid with a chloroform-like odor.

Color/Form

Colorless, neutral, mobile liquid

XLogP3

Boiling Point

57.4 °C

57 °C

135°F

Flash Point

-10.0 °C (14.0 °F) - closed cup

2 °F (-17 °C) (closed cup)

14 °C (open cup); -8.33 °C (closed cup)

22 def F /open cup/

-6 °C c.c.

22°F

2°F

Vapor Density

3.44 (Air = 1)

Relative vapor density (air = 1): 3.4

3.44

Density

1.175 at 20 °C/4 °C; 1.1680 at 25 °C/4 °C

Relative density (water = 1): 1.2

1.18

LogP

log Kow = 1.79

log Kow = 1.83 (est)

1.8

Odor

Chloroform-like odor

Ether-like odo

Melting Point

-96.9 °C

-96.93 °C

-98 °C

-143°F

UNII

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Vapor Pressure

227.30 mmHg

2.27X10+2 mm Hg at 25 °C

75.4 mm Hg at 25 °C (est)

Vapor pressure, kPa at 20 °C: 24

182 mmHg at 68°F

182 mmHg

Pictograms

Flammable;Irritant

Impurities

Other CAS

1300-21-6

Wikipedia

Use Classification

Hazardous Air Pollutants (HAPs)

Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes

Fire Hazards -> Carcinogens, Flammable - 3rd degree

Methods of Manufacturing

1,1-Dichloroethane may ... be obtained by ethane or chloroethane chlorination. This chlorination can be carried out as thermal chlorination, photochlorination, or oxychlorination. These processes, however, are impaired by a lack of selectivity.

... 1,1-Dichloroethane can be produced from acetylene by adding 2 mol of hydrogen chloride. For the first reaction sequence, i.e., the formation of vinyl chloride, mercury catalyst is typically used, although other nonmercuric catalysts are claimed in the literature.

1,1-Dichloroethane via the 1,2-Dichloroethane-Vinyl Chloride Route. Hydrogen chloride and vinyl chloride obtained from 1,2-dichloroethane cracking are reacted in a boiling-bed-type reactor in the presence of a Friedel-Crafts catalyst, preferably ferric chloride (FeCl3).

Acetaldehyde reacts with phosphorus pentachloride to produce 1,1-dichloroethane.

General Manufacturing Information

All other chemical product and preparation manufacturing

Ethane, 1,1-dichloro-: ACTIVE

T - indicates a substance that is the subject of a final TSCA section 4 test rule.

For the synthesis of 1,1-dichloroethane as an intermediate in the production of 1,1,1-trichloroethane only the vinyl chloride route is important and industrially used.

It occurs, often as an unwanted byproduct, in many chlorination and oxychlorination processes of C2 hydrocarbons.

Analytic Laboratory Methods

Method: OSHA 7; Procedure: gas chromatography with flame ionization detection; Analyte: 1,1-dichloroethane; Matrix: air; Detection Limit: not provided.

Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: 1,1-dichloroethane; Matrix: treated drinking water, wastewater, and ground water; Detection Limit: 0.18 ug/L.

Method: EPA-EAD 601; Procedure: gas chromatography with electrolytic conductivity or microcoulometric detector; Analyte: 1,1-dichloroethane; Matrix: municipal and industrial discharges; Detection Limit: 0.07 ug/L.

For more Analytic Laboratory Methods (Complete) data for 1,1-Dichloroethane (17 total), please visit the HSDB record page.

Storage Conditions

Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. ... Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. 1,1-Dichloroethane must be stored to avoid contact with strong oxidizers, such as chlorine, bromine, and fluorine, since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat. Sources of ignition, such as smoking and open flames are prohibited where 1,1-dichloroethane is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Metal containers used in the transfer of 5 gallons or more of 1,1-dichloroethane should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of 1,1-dichloroethane.

Interactions

Stability Shelf Life

Dates

Rough-interval-based multicriteria decision analysis for remediation of 1,1-dichloroethane contaminated groundwater

Lixia Ren, Li He, Hongwei Lu, Jing LiPMID: 27788363 DOI: 10.1016/j.chemosphere.2016.10.042

Abstract

A rough-interval-based multicriteria decision analysis method (RI-MCDA) is developed for supporting the selection of remediation strategies for 1,1-dichloroethane contaminated sites. The concept of ''rough interval'' is introduced in the design framework to represent dual-uncertain parameters. Three rough-interval scenarios generated through pair-wise combining the values under three confidence levels (i.e. 68.3%, 95.4% and 99.7%) and one deterministic scenario adopted crisp numbers for parameters are introduced into the framework. The proposed method is then applied to a contaminated site in the Pudong district of Shanghai, China. Fifty remediation alternatives under four duration options (i.e. 5, 10, 15, and 20 years) and ten criteria, including daily total pumping rate, total cost and rough-interval risk information in light of uncertainty parameter (e.g. slope factor), are taken into consideration to compare different alternatives through RI-MCDA. Results indicated that the most desirable remediation strategy lied in A25 for the 5-year, A10 for the 10-year, A15 for the 15-year, and A11 for the 20-year remediation. Compared to the traditional MCDA, the proposed RI-MCDA shows the uniqueness in addressing the interaction between dual intervals of highly uncertain parameters, as well as their joint impact on the decision results, which reduces the subjectivity as much as possible.Simultaneous counter-flow of chlorinated volatile organic compounds across the saturated-unsaturated interface region of an aquifer

Daniel Ronen, Hagit Lev-Wiener, Ellen R Graber, Ofer Dahan, Noam WeisbrodPMID: 20044117 DOI: 10.1016/j.watres.2009.12.016

Abstract

Concentrations of chlorinated volatile organic compounds (Cl-VOCs) at the saturated-unsaturated interface region (SUIR; depth of approximately 18m) of a sandy phreatic aquifer were measured in two monitoring wells located 25m apart. The concentrations of the Cl-VOCs obtained above and below the water table along a 413-day period are interpreted to depict variable, simultaneous and independent movement of trichlorothene, tetrachloroethene, 1,1-dichloroethene, cis-1,2-dichloroethene, 1,1,1-trichloroethane, chloroform and 1,1-dichloroethane vapors in opposite directions across the SUIR.Adrenal cortical atrophy and liver damage produced in dogs by feeding 2,2-bis-(parachloro-phenyl)-1,1-dichloroethane

A A NELSON, G WOODARDPMID: 18916907 DOI:

Abstract

Bioaugmentation with butane-utilizing microorganisms to promote in situ cometabolic treatment of 1,1,1-trichloroethane and 1,1-dichloroethene

Lewis Semprini, Mark E Dolan, Gary D Hopkins, Perry L McCartyPMID: 19022526 DOI: 10.1016/j.jconhyd.2008.10.005

Abstract

A field study was performed to evaluate the potential for in-situ aerobic cometabolism of 1,1,1-trichloroethane (1,1,1-TCA) through bioaugmentation with a butane enrichment culture containing predominantly two Rhodococcus sp. strains named 179BP and 183BP that could cometabolize 1,1,1-TCA and 1,1-dicholoroethene (1,1-DCE). Batch tests indicated that 1,1-DCE was more rapidly transformed than 1,1,1-TCA by both strains with 183BP being the most effective organism. This second in a series of bioaugmentation field studies was conducted in the saturated zone at the Moffett Field In Situ Test Facility in California. In the previous test, bioaugmentation with an enrichment culture containing the 183BP strain achieved short term in situ treatment of 1,1-DCE, 1,1,1-TCA, and 1,1-dichloroethane (1,1-DCA). However, transformation activity towards 1,1,1-TCA was lost over the course of the study. The goal of this second study was to determine if more effective and long-term treatment of 1,1,1-TCA could be achieved through bioaugmentation with a highly enriched culture containing 179BP and 183BP strains. Upon bioaugmentation and continuous addition of butane and dissolved oxygen and or hydrogen peroxide as sources of dissolved oxygen, about 70% removal of 1,1,1-TCA was initially achieved. 1,1-DCE that was present as a trace contaminant was also effectively removed (approximately 80%). No removal of 1,1,1-TCA resulted in a control test leg that was not bioaugmented, although butane and oxygen consumption by the indigenous populations was similar to that in the bioaugmented test leg. However, with prolonged treatment, removal of 1,1,1-TCA in the bioaugmented leg decreased to about 50 to 60%. Hydrogen pexoxide (H2O2) injection increased dissolved oxygen concentration, thus permitting more butane addition into the test zone, but more effective 1,1,1-TCA treatment did not result. The results showed bioaugmentation with the enrichment cultures was effective in enhancing the cometabolic treatment of 1,1,1-TCA and low concentrations of 1,1-DCE over the entire period of the 50-day test. Compared to the first season of testing, cometabolic treatment of 1,1,1-TCA was not lost. The better performance achieved in the second season of testing may be attributed to less 1,1-DCE transformation product toxicity, more effective addition of butane, and bioaugmentation with the highly enriched dual culture.Microbial reductive dehalogenation of trihalomethanes by a Dehalobacter-containing co-culture

Siyan Zhao, Matthew J Rogers, Jianzhong HePMID: 28424844 DOI: 10.1007/s00253-017-8236-2

Abstract

Trihalomethanes such as chloroform and bromoform, although well-known as a prominent class of disinfection by-products, are ubiquitously distributed in the environment due to widespread industrial usage in the past decades. Chloroform and bromoform are particularly concerning, of high concentrations detected and with long half-lives up to several hundred days in soils and groundwater. In this study, we report a Dehalobacter- and Desulfovibrio-containing co-culture that exhibits dehalogenation of chloroform (~0.61 mM) to dichloromethane and bromoform (~0.67 mM) to dibromomethane within 10-15 days. This co-culture was further found to dechlorinate 1,1,1-trichloroethane (1,1,1-TCA) (~0.65 mM) to 1,1-dichloroethane within 12 days. The Dehalobacter species present in this co-culture, designated Dehalobacter sp. THM1, was found to couple growth with dehalogenation of chloroform, bromoform, and 1,1,1-TCA. Strain THM1 harbors a newly identified reductive dehalogenase (RDase), ThmA, which catalyzes chloroform, bromoform, and 1,1,1-TCA dehalogenation. Additionally, based on the sequences of thmA and other identified chloroform RDase genes, ctrA, cfrA, and tmrA, a pair of chloroform RDase gene-specific primers were designed and successfully applied to investigate the chloroform dechlorinating potential of microbial communities. The comparative analysis of chloroform RDases with tetrachloroethene RDases suggests a possible approach in predicting the substrate specificity of uncharacterized RDases in the future.Quantifying the effects of 1,1,1-trichloroethane and 1,1-dichloroethane on chlorinated ethene reductive dehalogenases

Winnie W M Chan, Ariel Grostern, Frank E Löffler, Elizabeth A EdwardsPMID: 21955221 DOI: 10.1021/es201260n

Abstract

Mixtures of chlorinated ethenes and ethanes are often found at contaminated sites. In this study, we undertook a systematic investigation of the inhibitory effects of 1,1,1-trichloroethane (1,1,1-TCA) and 1,1-dichloroethane (1,1-DCA) on chlorinated ethene dechlorination in three distinct Dehalococcoides-containing consortia. To focus on inhibition acting directly on the reductive dehalogenases, dechlorination assays used cell-free extracts prepared from cultures actively dechlorinating trichloroethene (TCE) to ethene. The dechlorination assays were initiated with TCE, cis-1,2-dichloroethene (cDCE), or vinyl chloride (VC) as substrates and either 1,1,1-TCA or 1,1-DCA as potential inhibitors. 1,1,1-TCA inhibited VC dechlorination similarly in cell suspension and cell-free extract assays, implicating an effect on the VC reductases associated with the dechlorination of VC to nontoxic ethene. Concentrations of 1,1,1-TCA in the range of 30-270 μg/L reduced VC dechlorination rates by approximately 50% relative to conditions without 1,1,1-TCA. 1,1,1-TCA also inhibited reductive dehalogenases involved in TCE and cDCE dechlorination. In contrast, 1,1-DCA had no pronounced inhibitory effects on chlorinated ethene reductive dehalogenases, indicating that removal of 1,1,1-TCA via reductive dechlorination to 1,1-DCA is a viable strategy to relieve inhibition.1,1,1-trichloroethane and 1,1-dichloroethane reductive dechlorination kinetics and co-contaminant effects in a Dehalobacter-containing mixed culture

Ariel Grostern, Winnie W M Chan, Elizabeth A EdwardsPMID: 19764252 DOI: 10.1021/es901038x

Abstract

1,1,1-Trichloroethane (1,1,1-TCA) is a common groundwater contaminant that can be reductively dechlorinated to 1,1-dichloroethane (1,1-DCA) and monochloroethane, and can support the growth of certain dehalorespiring strains of Dehalobacter We used reductive dehalogenase cell-free extract assays (with reduced methyl viologen) and whole cell suspension dechlorination assays (with hydrogen) and a Dehalobacter-containing enrichment culture to explore the kinetics of l,1,1-TCA and 1,1-DCA reductive dechlorination in the presence of the common co-contaminants trichloroethene (TCE), cis-dichloroethene (cDCE), and vinyl chloride (VC). These chlorinated ethenes were most significant inhibitors of 1,1,1-TCA dechlorination in cell-free extracts, indicating direct effects on the reductive dehalogenase enzyme(s). The inhibition was present but less pronounced in whole cell suspension assays. None of the chlorinated ethenes inhibited 1,1-DCA dechlorination in cell-free extract assays, yet cDCE and particularly VC were inhibitors in whole cell assays, indicating an effect on Dehalobacter, but not on the dehalogenase enzyme(s). Marked differences in kinetic parameters for 1,1,1-TCA and 1,1-DCA, and an uncoupling of these two activities in cultures grown on 1,1-DCA compared to those grown on 1,1,1-TCA was strong evidence for the existence of disti,1,1-TCA and 1,1-DCA reductive dehalogenase enzymes.

Identification of Dehalobacter reductive dehalogenases that catalyse dechlorination of chloroform, 1,1,1-trichloroethane and 1,1-dichloroethane

Shuiquan Tang, Elizabeth A EdwardsPMID: 23479748 DOI: 10.1098/rstb.2012.0318

Abstract

Two novel reductive dehalogenases (RDases) that are highly similar to each other but catalyse distinct dechlorination reactions were identified from Dehalobacter-containing mixed cultures. These two RDases were partially purified from crude protein extracts of anaerobic dechlorinating enrichment cultures using blue native polyacrylamide gel electrophoresis. Gel slices were assayed for dechlorinating activity, and associated proteins were identified using liquid chromatography tandem mass spectrometry with the metagenome of the parent culture as the reference database. The two RDases identified, annotated as CfrA and DcrA, share an amino acid identity of 95.2 per cent, but use different substrates: CfrA dechlorinates chloroform (CF) and 1,1,1-trichloroethane (1,1,1-TCA), but not 1,1-dichloroethane; DcrA dechlorinates 1,1-dichloroethane, but not CF or 1,1,1-TCA. These two novel RDases share no more than 40 per cent amino acid identity to any other known or putative RDases, but both have a twin-arginine motif and two iron-sulfur binding motifs conserved in most RDases. Peptides specific to two putative membrane anchor proteins, annotated as CfrB and DcrB, were also detected in gel slices.A microscopic view of phospholipid insertion into biological membranes

Josh V Vermaas, Emad TajkhorshidPMID: 24313792 DOI: 10.1021/jp409854w